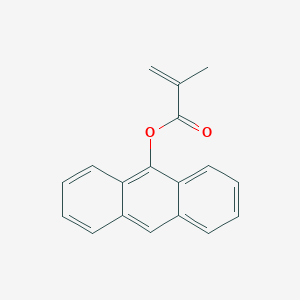

Anthracen-9-yl 2-methylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anthracen-9-yl 2-methylprop-2-enoate, also known as 9-Anthrylmethyl methacrylate, has the molecular formula C19H16O2 . It is a polymer/macromolecule .

Synthesis Analysis

While specific synthesis methods for Anthracen-9-yl 2-methylprop-2-enoate were not found, similar compounds have been synthesized using various techniques .Molecular Structure Analysis

The molecular structure of Anthracen-9-yl 2-methylprop-2-enoate has been studied using various techniques. In the asymmetric unit of the compound, there are two symmetry-independent molecules (A and B) that differ in the conformation of the ester ethoxy group . In the crystal, the molecules form inversion dimers via pairs of C—H…O interactions .Chemical Reactions Analysis

While specific chemical reactions involving Anthracen-9-yl 2-methylprop-2-enoate were not found, it has been used in the creation of a novel electrochemical sensor .Physical And Chemical Properties Analysis

Anthracen-9-yl 2-methylprop-2-enoate has a molecular weight of 262.3 g/mol . More detailed physical and chemical properties were not found in the available literature.Scientific Research Applications

Electrochemical Sensor for Heavy Metal Detection

Anthracen-9-yl 2-methylprop-2-enoate has been used to create a novel electrochemical sensor . This sensor, modified with nickel ferrite reduced graphene oxide (NF@rGO), is designed for the individual and simultaneous detection of Cd2+, Cu2+, and Hg2+ ions . The synergy created by the chelation of active functional groups of Anthracen-9-yl 2-methylprop-2-enoate with metal ions, augmented with higher adsorption and conductivity provided by NF@rGO, results in analytical signals via selective oxidation of the ions .

High Thermal Stability

Anthracene-based derivatives, including Anthracen-9-yl 2-methylprop-2-enoate, exhibit high thermal stability . As the number of substituents increases, the decomposition temperatures (Td) of these compounds increase .

Blue Emission with High Quantum Yield

These anthracene-based derivatives also exhibit blue emission with a high quantum yield (Φf=0.20—0.75) . Different substituents strongly affect the optical properties .

Electrochemical Properties

Investigation of the electrochemical properties of these compounds showed that the HOMO-LUMO energy gaps (Egap) decrease obviously as the degree of conjugation increases .

Crystal Structure Analysis

The crystal structure of Anthracen-9-yl 2-methylprop-2-enoate has been analyzed . The ketonic C atom lies 0.2030 (16) angstrom out of the anthrylring-system plane .

Future Directions

Anthracen-9-yl 2-methylprop-2-enoate has been used in the creation of a novel electrochemical sensor for the detection of heavy metal ions . This indicates potential future directions in the development of sensing platforms for hazardous metal ions . Additionally, new anthracene-oxadiazole derivatives could play an important role in the development of organic light emitting devices .

Mechanism of Action

Target of Action

Anthracen-9-yl 2-methylprop-2-enoate is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives have been studied for their potential applications in organic light-emitting diodes (oleds) .

Mode of Action

Anthracene derivatives are known to interact with their targets through π-π stacking interactions . These interactions are crucial for the optical properties of these compounds, which make them suitable for use in OLEDs .

Biochemical Pathways

Anthracene derivatives are known to affect the photophysical properties of materials, influencing their absorption and emission spectra .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 4516±120 °C and a predicted density of 1175±006 g/cm3 .

Result of Action

Anthracene derivatives have been shown to exhibit high thermal stability and blue emission with a high quantum yield . These properties make them suitable for use in OLEDs .

Action Environment

The action of Anthracen-9-yl 2-methylprop-2-enoate can be influenced by environmental factors such as temperature and light exposure. For instance, the thermal stability of anthracene derivatives can affect their performance in OLEDs . Additionally, their optical properties can be influenced by the presence of different substituents .

properties

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

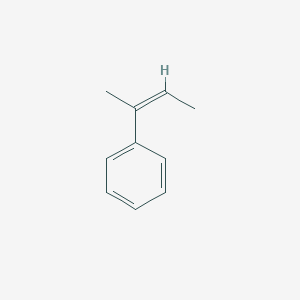

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracen-9-yl 2-methylprop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)